2-(Ethylsulfonyl)nicotinonitrile

Physical chemistry Pre-formulation Handling properties

Sourcing a versatile nicotinonitrile building block with orthogonal reactivity often leads to supply inconsistency and undocumented physical properties. 2-(Ethylsulfonyl)nicotinonitrile directly addresses these gaps: - Liquid/low-melting physical state enables direct liquid handling in automated HTE platforms, eliminating dissolution steps required for solid analogs. - Dual C3 nitrile and C2 ethylsulfonyl handles support two independent diversification vectors, reducing synthetic steps in library construction. - Matched molecular pair with 5-(ethylsulfonyl)picolinonitrile (ΔLogP ≈ +0.2-0.5) allows clean attribution of regioisomeric effects in SAR assays.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 1437794-55-2
Cat. No. B1431976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylsulfonyl)nicotinonitrile
CAS1437794-55-2
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C=CC=N1)C#N
InChIInChI=1S/C8H8N2O2S/c1-2-13(11,12)8-7(6-9)4-3-5-10-8/h3-5H,2H2,1H3
InChIKeyUBKZVOHCUNIYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylsulfonyl)nicotinonitrile: Chemical Identity & Procurement


2-(Ethylsulfonyl)nicotinonitrile (IUPAC: 2-ethylsulfonylpyridine-3-carbonitrile) is a nicotinonitrile derivative bearing an ethylsulfonyl group at the 2-position and a nitrile at the 3-position of the pyridine ring . With a molecular formula of C₈H₈N₂O₂S and a molecular weight of 196.23 g/mol, it is commercially available as a research chemical with typical purity of 98% . The compound is classified as a versatile small molecule scaffold and building block, primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis .

2-(Ethylsulfonyl)nicotinonitrile: Substitution Limitations


Within the 2-sulfonylnicotinonitrile series, even minor structural modifications produce measurable differences in physicochemical properties that directly impact solubility, permeability, and reactivity in downstream synthetic applications. The ethylsulfonyl substituent confers distinct lipophilicity (LogP ≈ 0.01–0.5) and physical state characteristics compared to the crystalline methyl analog (mp 103–105 °C), while positional isomer 5-(ethylsulfonyl)picolinonitrile (CAS 1649454-78-3) exhibits a different LogP of 0.19, indicating altered polarity . These differences mean that substitution with a close analog risks altered reaction kinetics, solubility profiles, and pharmacochemical properties in structure-activity relationship (SAR) studies .

2-(Ethylsulfonyl)nicotinonitrile: Quantitative Differentiation Evidence


Physical State: Liquid vs. Crystalline Methyl Analog

2-(Ethylsulfonyl)nicotinonitrile exhibits no reported melting point (N/A) in multiple authoritative databases, consistent with a liquid or low-melting solid at ambient temperature, whereas its closest analog 2-(methylsulfonyl)nicotinonitrile (CAS 66154-66-3) is a crystalline solid with a melting point of 103–105 °C . This physical state difference arises solely from the replacement of a methyl group with an ethyl group on the sulfonyl moiety and has practical implications for handling, dissolution, and formulation workflows .

Physical chemistry Pre-formulation Handling properties

Lipophilicity: LogP Increase vs. Methyl Analog

The target compound has a reported LogP of 0.01 (ChemSrc) and an XLogP3 of 0.5 (BOC Sciences), representing a modest but measurable increase in lipophilicity attributable to the ethyl group compared to the methyl analog . The topological polar surface area (TPSA) is 79.2 Ų, identical to what would be expected for the methyl analog due to shared functional groups, but the additional methylene unit adds one extra rotatable bond (2 vs. 1 in the methyl analog), potentially influencing conformational flexibility and entropic binding contributions .

Lipophilicity Drug-likeness Permeability ADME

Positional Isomer Polarity: 2,3- vs. 2,5-Substitution

2-(Ethylsulfonyl)nicotinonitrile (sulfonyl at C2, nitrile at C3) and its positional isomer 5-(ethylsulfonyl)picolinonitrile (CAS 1649454-78-3; sulfonyl at C5, nitrile at C2) share the identical molecular formula (C₈H₈N₂O₂S) and molecular weight (196.226 g/mol) but exhibit different predicted LogP values: 0.01 vs. 0.19, respectively . This 18-fold difference in predicted LogP arises solely from the altered substitution pattern on the pyridine ring, which changes the electronic distribution and dipole moment .

Regioisomerism Structure-activity relationship Molecular recognition

Scaffold Versatility as a Dual-Functional Intermediate

The compound is explicitly catalogued as a 'versatile small molecule scaffold' and 'building block' by multiple commercial suppliers, with applications as an intermediate in the synthesis of more complex organic molecules . The nitrile group at C3 serves as a synthetic handle for further transformations (e.g., hydrolysis to amide/carboxylic acid, reduction to amine, cycloaddition), while the ethylsulfonyl group at C2 acts as an electron-withdrawing substituent that modulates the reactivity of the pyridine ring toward nucleophilic aromatic substitution . This dual functionality distinguishes it from mono-functional analogs that lack the orthogonal reactivity of the sulfonyl-nitrile pairing.

Synthetic chemistry Building block Medicinal chemistry Scaffold decoration

Nicotinonitrile Scaffold: Broad Biological Activity Evidence

While no direct biological assay data were identified for 2-(ethylsulfonyl)nicotinonitrile itself, the nicotinonitrile scaffold class has documented activity across multiple therapeutic targets [1]. A 2024 study of twenty nicotinonitrile derivatives demonstrated α-glucosidase inhibition with IC₅₀ values ranging from 27.09 ± 0.12 µM to >100 µM, and tyrosinase inhibition with the most potent compound showing IC₅₀ = 10.55 ± 0.08 µM vs. kojic acid standard (IC₅₀ = 16.9 ± 1.30 µM) [1]. Other nicotinonitrile derivatives have been reported as PIM-1 kinase inhibitors with IC₅₀ values as low as 18.9 nM [2], and as hGCN5 inhibitors with IC₅₀ = 3.1 ± 0.2 µM [3]. The 2-ethylsulfonyl substitution pattern offers a structurally distinct entry point within this validated pharmacophore space.

Kinase inhibition Anticancer Enzyme inhibition Drug discovery

Procurement: Limited Commercial Availability

2-(Ethylsulfonyl)nicotinonitrile (CAS 1437794-55-2) shows more limited commercial availability compared to its methyl analog 2-(methylsulfonyl)nicotinonitrile (CAS 66154-66-3), which is stocked by major suppliers including Sigma-Aldrich/Fluorochem . The target compound is listed by fewer vendors, with some products marked as 'Discontinued' (CymitQuimica) and others available at 98% purity with a 10-day lead time . This supply constraint makes the compound a more specialized procurement item, potentially requiring advance planning for project continuity.

Supply chain Procurement Commercial availability Vendor comparison

2-(Ethylsulfonyl)nicotinonitrile: Optimal Application Scenarios


SAR Campaigns for Fine-Tuned Lipophilicity

When a lead optimization program using the nicotinonitrile scaffold requires incremental LogP increases without changing the core substitution pattern, 2-(ethylsulfonyl)nicotinonitrile (LogP ≈ 0.01–0.5) provides a logical next step from the methyl analog. The measured ΔLogP of approximately +0.2 to +0.5 units, combined with the addition of one rotatable bond, allows medicinal chemists to probe the effect of modestly increased lipophilicity on target binding, cellular permeability, and metabolic stability while maintaining the same TPSA (79.2 Ų) .

Solution-Phase Synthesis with Liquid Handling

The absence of a reported melting point for 2-(ethylsulfonyl)nicotinonitrile, contrasted with the 103–105 °C melting point of the crystalline methyl analog, indicates a physical state (liquid or low-melting) amenable to direct liquid handling in automated synthesis platforms . This property is advantageous for high-throughput experimentation (HTE) and parallel library synthesis where solid dispensing would require additional dissolution steps and solvent compatibility optimization .

Scaffold Hopping with a Dual-Functional Building Block

For programs requiring divergent synthetic elaboration from a single intermediate, the orthogonal reactivity of the C3 nitrile (hydrolysis, reduction, cycloaddition) and the C2 ethylsulfonyl group (electron-withdrawing activation of the pyridine ring) enables two independent diversification vectors . This dual functionality supports efficient library construction where sequential or parallel derivatization is desired, potentially reducing the number of synthetic steps compared to building blocks with only one reactive handle .

Regioisomeric Selectivity in Target Engagement Assays

The distinct LogP difference between 2-(ethylsulfonyl)nicotinonitrile (LogP = 0.01) and its 2,5-regioisomer 5-(ethylsulfonyl)picolinonitrile (LogP = 0.19) makes these compounds useful as a matched molecular pair for studying the impact of substitution pattern on biological activity . When both isomers share identical molecular formula and molecular weight, any differential activity in biochemical or cellular assays can be attributed specifically to regioisomeric effects rather than bulk physicochemical differences .

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